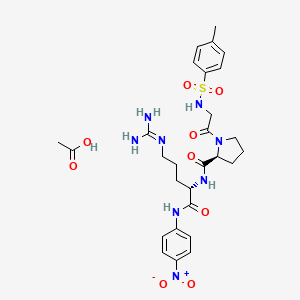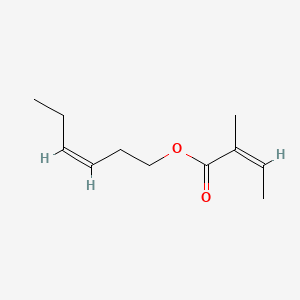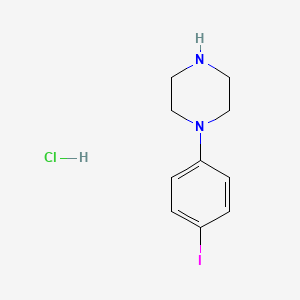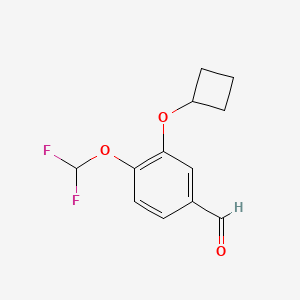
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde
概要
説明
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with cyclobutoxy and difluoromethoxy groups
科学的研究の応用
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, cyclobutanol, and difluoromethyl ether.
Formation of Cyclobutoxy Group: The hydroxyl group of 4-hydroxybenzaldehyde is first protected by reacting with cyclobutanol in the presence of an acid catalyst to form the cyclobutoxy group.
Introduction of Difluoromethoxy Group: The protected intermediate is then reacted with difluoromethyl ether under basic conditions to introduce the difluoromethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: 3-Cyclobutoxy-4-difluoromethoxy-benzoic acid.
Reduction: 3-Cyclobutoxy-4-difluoromethoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The mechanism by which 3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s metabolic stability and bioavailability, while the cyclobutoxy group can influence its lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
4-Difluoromethoxybenzaldehyde: Lacks the cyclobutoxy group, making it less lipophilic.
3-Cyclobutoxybenzaldehyde: Lacks the difluoromethoxy group, potentially affecting its metabolic stability.
3-Methoxy-4-difluoromethoxybenzaldehyde: Contains a methoxy group instead of a cyclobutoxy group, altering its chemical properties.
Uniqueness
3-Cyclobutoxy-4-difluoromethoxy-benzaldehyde is unique due to the combination of cyclobutoxy and difluoromethoxy groups, which confer distinct physicochemical properties. This combination can enhance its utility in various applications, particularly in the design of molecules with specific pharmacokinetic and pharmacodynamic profiles.
特性
IUPAC Name |
3-cyclobutyloxy-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)17-10-5-4-8(7-15)6-11(10)16-9-2-1-3-9/h4-7,9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYWBXIAYGBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590268 | |
| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290307-39-0 | |
| Record name | 3-(Cyclobutyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


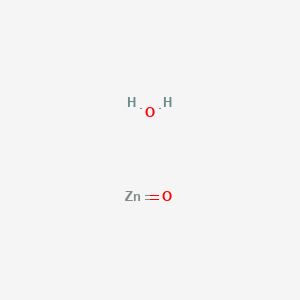
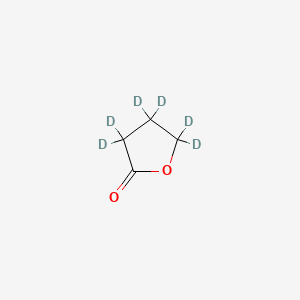
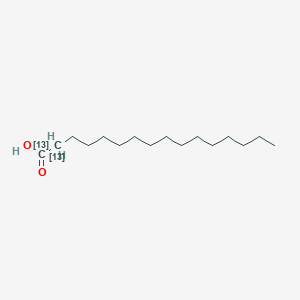
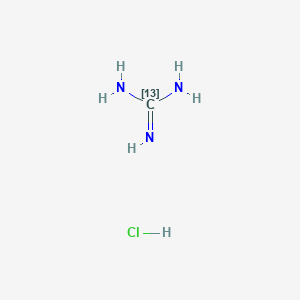
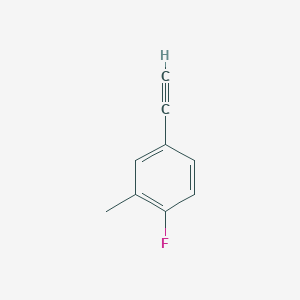


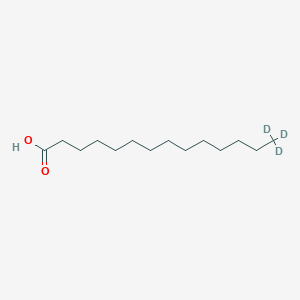
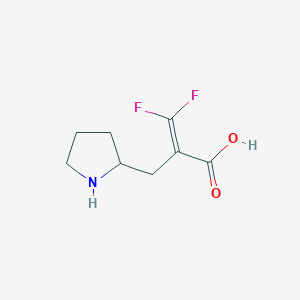
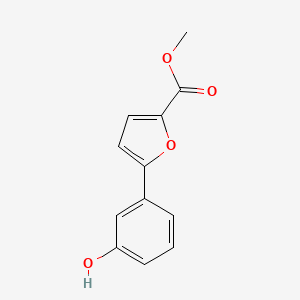
![2-{4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}but-3-enoic acid](/img/structure/B1602351.png)
